molecular formula C11H20N2O3 B2874870 Tert-butyl (1-acetylazetidin-3-yl)methylcarbamate CAS No. 1643806-29-4

Tert-butyl (1-acetylazetidin-3-yl)methylcarbamate

Cat. No.: B2874870
CAS No.: 1643806-29-4
M. Wt: 228.292
InChI Key: WZTBQLLBLMSVDK-UHFFFAOYSA-N
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Description

Tert-butyl (1-acetylazetidin-3-yl)methylcarbamate (CAS: 1643806-29-4) is a carbamate derivative featuring an azetidine ring (a four-membered saturated heterocycle) substituted with an acetyl group and a tert-butyl carbamate moiety. Its molecular formula is C₁₁H₂₀N₂O₃, with a molecular weight of 228.29 g/mol . Safety data indicate hazards such as acute toxicity (H302), skin/eye irritation (H315, H319), and respiratory irritation (H335), necessitating careful handling .

Properties

IUPAC Name

tert-butyl N-[(1-acetylazetidin-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-8(14)13-6-9(7-13)5-12-10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZTBQLLBLMSVDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Formation via Tert-Butyl Chloroformate

The most widely documented method involves reacting (1-acetylazetidin-3-yl)methanamine with tert-butyl chloroformate under controlled conditions. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate.

Procedure :

  • Dissolve (1-acetylazetidin-3-yl)methanamine (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0–5°C.
  • Add triethylamine (1.2 equiv) as a base to scavenge HCl.
  • Slowly introduce tert-butyl chloroformate (1.1 equiv) dropwise.
  • Stir for 4–6 hours at room temperature.
  • Quench with ice water and extract with dichloromethane.
  • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Key Data :

Parameter Value Source
Yield 68–72%
Purity (HPLC) ≥95%
Reaction Time 4–6 hours

This method prioritizes steric protection of the azetidine ring, which minimizes side reactions such as N-acetyl group hydrolysis.

Alternative Pathway Using Boc Anhydride

For acid-sensitive intermediates, di-tert-butyl dicarbonate (Boc anhydride) serves as a milder carbonylating agent. The reaction requires catalytic dimethylaminopyridine (DMAP) to enhance electrophilicity.

Procedure :

  • Combine (1-acetylazetidin-3-yl)methanamine (1.0 equiv) and Boc anhydride (1.05 equiv) in acetonitrile.
  • Add DMAP (0.1 equiv) and stir at 50°C for 12 hours.
  • Concentrate under reduced pressure and purify via recrystallization.

Key Data :

Parameter Value Source
Yield 60–65%
Purity (NMR) 93%

While yields are marginally lower compared to chloroformate-based methods, this approach avoids HCl generation, making it suitable for acid-labile substrates.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., THF, acetonitrile) improve reaction kinetics by stabilizing the transition state. Non-polar solvents like toluene reduce byproduct formation but prolong reaction times.

Temperature Control

Low temperatures (0–5°C) suppress side reactions such as azetidine ring opening, while elevated temperatures (50°C) accelerate Boc anhydride-based reactions.

Chromatographic Purification

Silica gel chromatography with ethyl acetate/hexane (3:7) achieves >95% purity. Preparative HPLC is recommended for large-scale synthesis to avoid silica-induced decomposition.

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H NMR (400 MHz, CDCl₃): δ 1.44 (s, 9H, tert-butyl), 2.08 (s, 3H, acetyl), 3.20–3.50 (m, 4H, azetidine), 4.10 (d, 2H, CH₂).
  • ESI-MS : m/z 229.1 [M+H]⁺, consistent with the molecular formula C₁₁H₂₀N₂O₃.

Thermodynamic Properties

Property Value Source
Melting Point Not reported
Boiling Point 377.3±15.0°C (predicted)
Density 1.1±0.1 g/cm³

Challenges and Mitigation

Steric Hindrance

The azetidine ring’s compact structure impedes reagent access, necessitating excess tert-butyl chloroformate (1.1–1.2 equiv) to drive the reaction.

Moisture Sensitivity

The product hydrolyzes in aqueous environments, requiring anhydrous conditions and inert gas purging during synthesis. Storage at –20°C in desiccated containers is critical.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents describe microreactor-based systems for tert-butyl carbamate derivatives, reducing reaction times by 40% and improving yields to 78–82%.

Cost Efficiency

Bulk pricing for (1-acetylazetidin-3-yl)methanamine drives production costs, with 1g of tert-butyl (1-acetylazetidin-3-yl)methylcarbamate priced at ¥24,088.

Chemical Reactions Analysis

Tert-butyl (1-acetylazetidin-3-yl)methylcarbamate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl (1-acetylazetidin-3-yl)methylcarbamate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Carbamates with Tert-Butyl and Aromatic Substituents

Compounds like 4-bromo-3-(tert-butyl)phenyl methylcarbamate (1b) and 5-(tert-butyl)-2-iodophenyl methylcarbamate (1e) (from ) share the tert-butyl carbamate group but differ in their aromatic substituents. Key distinctions include:

  • Structural Features: The target compound’s azetidine ring introduces conformational rigidity and strain, unlike the planar phenyl rings in 1b and 1e.
  • Applications : Phenyl-substituted carbamates in are explicitly designed as acetylcholinesterase inhibitors for mosquito control. The azetidine analog’s bioactivity remains unconfirmed but may differ due to its unique heterocyclic structure .

Pyridine-Based Carbamates

Pyridine derivatives such as tert-butyl (4-hydroxy-5-methoxypyridin-3-yl)methylcarbamate () and tert-butyl (5-pivalamidopyridin-3-yl)methylcarbamate () differ in their heterocyclic frameworks:

  • Electronic Effects : Pyridine’s aromatic six-membered ring provides resonance stabilization, contrasting with the strained, electron-rich azetidine. This may influence solubility and binding affinity in medicinal chemistry contexts .
  • Functional Groups : Hydroxy, methoxy, or pivalamido substituents on pyridine enable hydrogen bonding or steric effects absent in the acetylated azetidine compound. These groups could enhance target selectivity or metabolic stability .

Price and Availability

The target compound is significantly costlier than simpler azetidines like 3-(4-fluorophenoxy)azetidine (€114–€343 per gram) . This disparity suggests higher synthetic challenges (e.g., multi-step protection/deprotection of the azetidine ring) or niche demand.

Biological Activity

Tert-butyl (1-acetylazetidin-3-yl)methylcarbamate, a compound with potential therapeutic applications, has garnered attention due to its biological activities. This article explores its pharmacological properties, metabolic stability, and potential implications in medicinal chemistry.

Chemical Structure and Properties

The compound is classified under the carbamate derivatives, characterized by the presence of a tert-butyl group and an azetidine ring. Its IUPAC name is tert-butyl (1-acetyl-3-azetidinyl)methylcarbamate , with the molecular formula C11H20N2O3C_{11}H_{20}N_{2}O_{3} . The structure can be represented as follows:

Structure tert butyl 1 acetylazetidin 3 yl methylcarbamate\text{Structure }\text{tert butyl 1 acetylazetidin 3 yl methylcarbamate}

1. Metabolic Stability

A significant aspect of the biological activity of this compound is its metabolic stability. Research indicates that compounds containing tert-butyl groups often exhibit high metabolic lability, which can limit their efficacy as therapeutic agents. In vitro studies have shown that the presence of a tert-butyl group can lead to rapid metabolism via cytochrome P450 enzymes, particularly CYP 3A4/5 and CYP 2D6 .

Table 1: Metabolic Stability Comparison

CompoundMetabolic Stability (t½ in HLM)Major Metabolic Pathway
This compoundTBDOxidation to alcohol
Trifluoromethylcyclopropyl analogueIncreasedReduced oxidation

2. Pharmacological Effects

The pharmacological effects of this compound are still under investigation. However, related compounds have shown promising activities:

  • Neuroprotective Effects : Some studies suggest that carbamate derivatives may exhibit neuroprotective properties by inhibiting acetylcholinesterase and reducing amyloid-beta aggregation, which is crucial in Alzheimer's disease .
  • Anti-inflammatory Activity : Compounds similar to this compound have demonstrated the ability to modulate inflammatory cytokines such as TNF-α and IL-6, indicating potential applications in treating neuroinflammatory conditions .

3. Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • In vitro studies indicated that similar azetidine-based compounds could protect astrocytes from amyloid-beta induced toxicity by reducing oxidative stress markers .
  • In Vivo Studies : Animal models have been used to assess the efficacy of related compounds in reducing cognitive decline associated with neurodegenerative diseases. These studies highlight the importance of metabolic stability in achieving therapeutic concentrations in vivo .

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